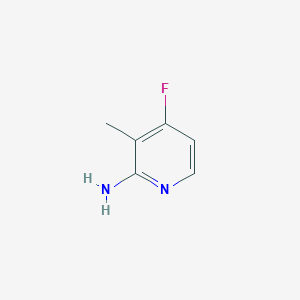

4-Fluoro-3-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

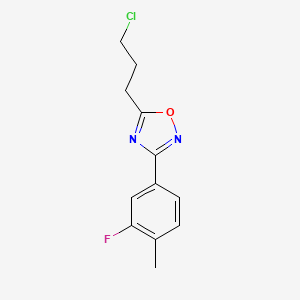

4-Fluoro-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 1227586-61-9 . It has a molecular weight of 126.13 and its IUPAC name is 4-fluoro-3-methyl-2-pyridinamine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) . The InChI key is UNIROZFYYIVBME-UHFFFAOYSA-N . The compound is a solid at room temperature .Physical And Chemical Properties Analysis

4-Fluoro-3-methylpyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

- Potassium Channel Modulation : 4-Fluoro-3-methylpyridin-2-amine has been studied as a potassium channel blocker . It interacts with potassium channels, affecting neuronal excitability and neurotransmission. Researchers explore its potential in neurological disorders like multiple sclerosis .

- Neuronal Nitric Oxide Synthase (NOS2) Inhibition : In vitro studies have identified this compound as a potent inhibitor of NOS2 (iNOS) . NOS2 plays a role in inflammation and oxidative stress. Investigating its effects on NOS2 may lead to therapeutic insights .

- Pharmaceutical Intermediates : 4-Fluoro-3-methylpyridin-2-amine serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it valuable for designing novel drugs .

- Fluorination Reactions : Fluorinated pyridines are essential building blocks in organic synthesis. Researchers use 4-fluoro-3-methylpyridin-2-amine as a precursor to synthesize other fluorinated compounds. For example, it can be converted to 2-fluoropyridine or 2,6-difluoropyridine .

Neuroscience and Neuropharmacology

Medicinal Chemistry

Organic Synthesis

Safety And Hazards

The safety information for 4-Fluoro-3-methylpyridin-2-amine includes several hazard statements: H302+H312+H332-H315-H319-H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-fluoro-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIROZFYYIVBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)

![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)

![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)